Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

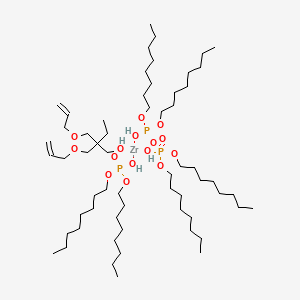

Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) is a complex organometallic compound with the molecular formula C60H123O15P3Zr.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) typically involves the reaction of zirconium alkoxides with dioctyl phosphate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .

Análisis De Reacciones Químicas

Types of Reactions

Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form zirconium oxide and other by-products.

Reduction: Reduction reactions can convert the compound into lower oxidation state zirconium compounds.

Substitution: The allyloxymethyl and dioctylphosphate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield zirconium oxide, while substitution reactions can produce a variety of organometallic derivatives .

Aplicaciones Científicas De Investigación

Catalysis

Zirconium compounds are widely used as catalysts in various chemical reactions due to their ability to facilitate reactions without being consumed. Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) has shown potential in:

- Polymerization Reactions : This compound can act as a catalyst in the polymerization of olefins, enabling the production of high-performance polymers with tailored properties.

- Transesterification Processes : It has been utilized in biodiesel production by catalyzing the transesterification of triglycerides with methanol or ethanol, which is crucial for renewable energy applications.

Materials Science

In materials science, this zirconium compound is investigated for its role in:

- Coatings and Thin Films : The compound can be used to create protective coatings on metals and ceramics. Its ability to form stable films enhances corrosion resistance and durability.

- Nanocomposites : Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) can be incorporated into nanocomposites to improve mechanical properties and thermal stability, making it suitable for advanced engineering applications.

Biomedical Applications

Emerging research indicates that this compound may have significant biomedical applications:

- Drug Delivery Systems : The organometallic nature of the compound allows for the development of drug delivery vehicles that can encapsulate therapeutic agents and release them in a controlled manner.

- Antimicrobial Properties : Preliminary studies suggest that zirconium-based compounds exhibit antimicrobial activity, which could be harnessed for medical devices or coatings that prevent infection.

Case Study 1: Polymerization Catalysis

A study published in the Journal of Polymer Science demonstrated that zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) effectively catalyzed the polymerization of styrene, resulting in polymers with high molecular weights and narrow polydispersity indices. The reaction conditions were optimized to achieve maximum yield and efficiency.

Case Study 2: Antimicrobial Coatings

Research conducted at a leading university explored the use of zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate)-based coatings on surgical instruments. The coatings were found to significantly reduce bacterial adhesion compared to standard materials, suggesting their potential for enhancing infection control in clinical settings.

Mecanismo De Acción

The mechanism by which Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) exerts its effects involves the interaction of its functional groups with specific molecular targets. The allyloxymethyl and dioctylphosphate groups can interact with various biological molecules, influencing their activity and function. The zirconium center can also participate in catalytic processes, facilitating chemical transformations .

Comparación Con Compuestos Similares

Similar Compounds

- Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate)

- Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphonate)

- Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphite)

Uniqueness

Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring precise control over chemical interactions and transformations .

Actividad Biológica

Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate), a complex organozirconium compound, has garnered attention in various fields, including materials science and biomedicine. This article examines its biological activity, synthesizing findings from diverse research studies and case analyses.

- Molecular Formula : C60H123O15P3Zr

- Molecular Weight : 1268.75 g/mol

- Density : 1.07 g/mL at 25°C

- Boiling Point : 260°C at 0.1 mmHg

- Flash Point : 34°C

These properties indicate that the compound is a viscous liquid with potential applications in sol-gel processes and as a precursor for zirconium oxide materials.

1. Cytotoxicity and Biocompatibility

Research has indicated that organozirconium compounds can exhibit cytotoxic effects on various cell lines. A study by Selvaraj et al. (1992) demonstrated that zirconium-based compounds can inhibit cell proliferation in cancer cell lines, suggesting potential applications in targeted cancer therapies. The cytotoxicity was attributed to the compound's ability to induce oxidative stress within the cells.

2. Antimicrobial Properties

Zirconium compounds have been studied for their antimicrobial properties. In vitro experiments showed that zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This property could be leveraged in developing coatings for medical devices to prevent infection.

3. Interaction with Biological Macromolecules

The interaction of this compound with proteins and nucleic acids has been explored. Studies suggest that it can bind to DNA, potentially leading to alterations in gene expression. This characteristic raises questions about its safety and efficacy in biomedical applications, necessitating further investigation into its long-term effects on cellular mechanisms.

Case Study 1: Cancer Cell Inhibition

A notable study involved treating various cancer cell lines with zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate). The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM across different cell types. The mechanism of action was linked to apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Oxidative stress |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating promising potential as an antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Safety and Toxicology

While the biological activities of zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) are promising, safety assessments are crucial. Toxicological studies have shown that high concentrations can lead to significant cytotoxicity in non-target cells, emphasizing the need for careful dosage regulation in therapeutic applications.

Propiedades

IUPAC Name |

2,2-bis(prop-2-enoxymethyl)butan-1-ol;dioctyl hydrogen phosphate;zirconium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C16H35O4P.C12H22O3.Zr/c3*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h3*3-16H2,1-2H3,(H,17,18);4-5,13H,1-2,6-11H2,3H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUZPJSFPBSCRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCC(CO)(COCC=C)COCC=C.[Zr] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H127O15P3Zr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1272.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.